![molecular formula C10H20N2O3 B3152462 tert-butyl N-(1-carbamoyl-2-methylpropyl)carbamate CAS No. 73674-46-1](/img/structure/B3152462.png)
tert-butyl N-(1-carbamoyl-2-methylpropyl)carbamate
Overview
Description
This compound is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid . It is also related to valine and its derivatives, which are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate can be synthesized in three steps (40% overall yield) from N, N-dibenzyl-2-benzyloxyacetamide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H20N2O2 . The 3D structure of similar compounds can be viewed using Java or Javascript .Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Carbamate Synthesis
The compound is used in carbamate synthesis by amination (carboxylation) or rearrangement . Carbamates are organic compounds derived from carbamic acid and find use in a variety of fields such as medicine, agriculture, and polymer industry .
Synthesis of Jaspine B
The compound is a key intermediate in the synthesis of the natural product jaspine B . Jaspine B is isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines .
Peptide Synthesis
“Nalpha-Boc-DL-valinamide” is one of the D-lysine derivatives utilized in Boc-SPPS . The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine . It is often used when the lysine side chain is to be selectively labelled or conjugated .
properties
IUPAC Name |
tert-butyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSZYROZOXUFSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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